molecular formula C19H20Cl2N2O3S B2923137 3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide CAS No. 681841-64-5

3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B2923137
CAS No.: 681841-64-5
M. Wt: 427.34
InChI Key: CIEZYRKWDVEGRC-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a sulfonamide derivative characterized by a dichlorinated benzene ring, a methoxy substituent at position 2, and a sulfonamide group linked to an ethyl-indole moiety. The indole ring features 2,5-dimethyl substitutions, which enhance steric bulk and influence electronic properties. Its crystalline properties, inferred from its synthesis pathway, may rely on hydrogen-bonding networks for stability, as seen in related sulfonamides .

Properties

IUPAC Name

3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O3S/c1-11-4-6-16-14(10-11)13(12(2)23-16)8-9-22-27(24,25)17-7-5-15(20)18(21)19(17)26-3/h4-7,10,22-23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEZYRKWDVEGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole moiety. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural and Functional Analogues

Sulfonamide Derivatives with Indole/Benzimidazole Moieties

The target compound shares structural similarities with benzimidazole sulfonamides, such as 1-[(N,N-Dimethylamino)benzene-4-sulfonyl]-5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (Compound 3s/3t, ). Key differences include:

  • Core Heterocycle : The indole group in the target compound vs. benzimidazole in 3s/3t. Indole’s planar structure may enhance π-π stacking, while benzimidazole’s dual nitrogen atoms enable stronger hydrogen bonding .
  • Substituents: The target’s 3,4-dichloro and 2-methoxy groups contrast with 3s/3t’s 4-methoxy pyridyl and N,N-dimethylamino groups.
Table 1: Structural and Physicochemical Comparison
Property Target Compound Compound 3s/3t ()
Core Structure Indole-ethyl sulfonamide Benzimidazole-pyridyl sulfonamide
Substituents 3,4-Cl₂, 2-OCH₃ 4-OCH₃, N,N-dimethylamino
Melting Point Not reported 92–96°C
¹H-NMR Shifts (Key Peaks) Not available δ 2.24–3.75 (CH₃, OCH₃, SO₂)

Dichlorinated Sulfonamides

Compounds like 3,4-dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide () share dichloro-aromatic motifs but lack sulfonamide groups. The target’s sulfonamide moiety enables hydrogen bonding with biological targets (e.g., enzymes), whereas the benzamide analogue relies on amide interactions, which are less polar .

Hydrogen Bonding and Crystallinity

The target compound’s crystal packing likely involves C=O⋯H–N or S=O⋯H–N interactions, as observed in sulfonamides analyzed via graph set theory ().

Research Findings and Implications

  • Synthetic Challenges : The ethyl-indole linkage introduces conformational flexibility, complicating crystallization. SHELX-based refinement () may resolve this by optimizing hydrogen-bond parameters.
  • Thermal Stability : The absence of a sulfinyl group (cf. 3s/3t) suggests lower thermal stability than sulfoxide-containing analogues, though this requires experimental validation.

Biological Activity

3,4-Dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, particularly in the inhibition of carbonic anhydrases (CAs), enzymes that play crucial roles in various physiological processes.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

Property Details
IUPAC Name This compound
CAS Number 681841-64-5
Molecular Formula C19H20Cl2N2O3S
Molecular Weight 403.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with carbonic anhydrases. Sulfonamides are known as effective inhibitors of these enzymes, and the presence of the sulfonamide group in this compound suggests similar potential.

Interaction with Carbonic Anhydrases

Carbonic anhydrases are involved in the regulation of pH and fluid balance in various tissues. The inhibition of these enzymes can lead to therapeutic effects in conditions such as glaucoma, edema, and certain types of cancer. The specific binding affinity and inhibitory constants (K_i) for different CA isoforms provide insight into the compound's effectiveness.

Biological Evaluation

Recent studies have focused on evaluating the inhibitory effects of this compound on various carbonic anhydrase isoforms. The following table summarizes the activity against selected human carbonic anhydrase isoforms:

Isoform K_i (nM) Remarks
hCA I>500Low activity
hCA II7.7Moderate inhibitor
hCA IX34.9Potent inhibitor; significant for cancer therapy
hCA XIII65.8Moderate activity

These results indicate that this compound exhibits selective inhibition towards certain isoforms, particularly hCA IX, which is associated with tumor growth.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Cancer Treatment
    • Inhibitors targeting hCA IX have been studied for their role in tumor progression. The ability of this compound to inhibit hCA IX at low nanomolar concentrations suggests it could be developed as a novel therapeutic agent for cancer treatment.
  • Glaucoma Management
    • The inhibition of carbonic anhydrases is a well-established mechanism in the treatment of glaucoma. The compound's efficacy against hCA II could be explored further in ophthalmic formulations.

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